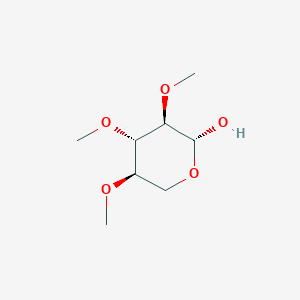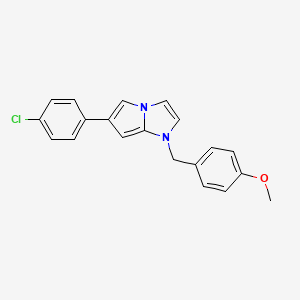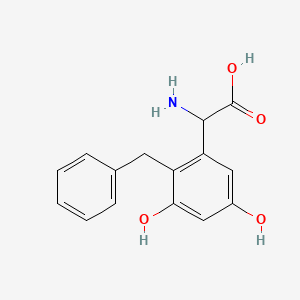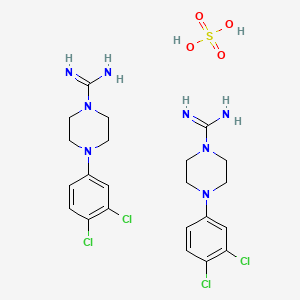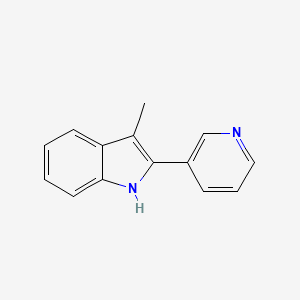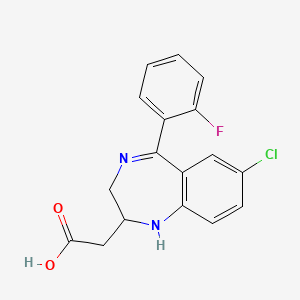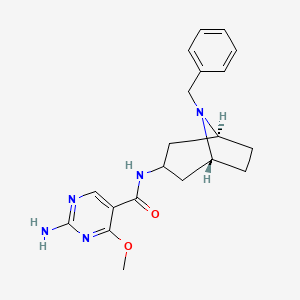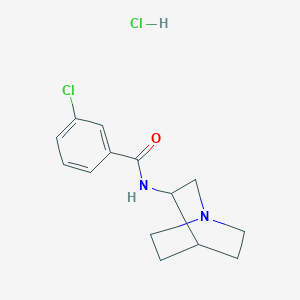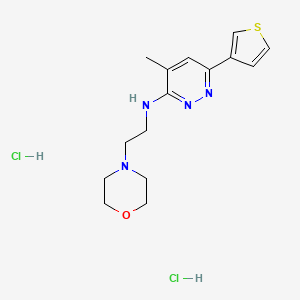
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a thienyl group, and a pyridazinyl group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the core structures, followed by their assembly and final conversion to the dihydrochloride salt. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Synthesis of the Thienyl Group: The thienyl group can be introduced via a Grignard reaction or through direct thiolation of a suitable precursor.
Construction of the Pyridazinyl Group: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Assembly of the Final Compound: The morpholine, thienyl, and pyridazinyl groups are then coupled under specific conditions, often involving catalysts and controlled temperatures.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl group can be reduced under hydrogenation conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Substituted morpholine derivatives.
科学研究应用
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Morpholineethanamine derivatives: Compounds with similar core structures but different substituents.
Thienyl-pyridazinyl compounds: Molecules that share the thienyl and pyridazinyl groups but differ in other structural aspects.
Uniqueness
The uniqueness of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
属性
CAS 编号 |
94275-65-7 |
|---|---|
分子式 |
C15H22Cl2N4OS |
分子量 |
377.3 g/mol |
IUPAC 名称 |
4-methyl-N-(2-morpholin-4-ylethyl)-6-thiophen-3-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H20N4OS.2ClH/c1-12-10-14(13-2-9-21-11-13)17-18-15(12)16-3-4-19-5-7-20-8-6-19;;/h2,9-11H,3-8H2,1H3,(H,16,18);2*1H |
InChI 键 |
FNKLBZOEWPSNSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CSC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




